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Compound of Interest

Compound Name:
(R)-tetrahydrofuran-3-ol

hydrochloride

Cat. No.: B13727360

Get Quote

Introduction: The Strategic "Chiron"
(R)-Tetrahydrofuran-3-ol (CAS 86087-24-3) is a critical chiral building block ("chiron") in modern

medicinal chemistry.[1] While simple in structure, its rigid five-membered ether ring offers

metabolic stability and improved solubility compared to carbocyclic analogs.

Its primary industrial significance lies in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin

analogs) and Kinase Inhibitors (e.g., ALK/ROS1 targets). The utility of the (R)-enantiomer is

defined by its ability to access both enantiomeric series of products depending on the reaction

pathway chosen:

Pathway A (Inversion): Accessing (S)-configured ethers via Mitsunobu or Sulfonate

displacement (critical for Empagliflozin).[1]

Pathway B (Retention): Accessing (R)-configured ethers via SNAr or base-mediated

alkylation.[1]

Reagent Handling Note: This reagent is frequently supplied as the hydrochloride salt to prevent

oxidative degradation and polymerization. The salt form is hygroscopic and acidic; direct use in
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organometallic or base-sensitive reactions will result in failure. Protocol 1 (below) is mandatory

before initiating synthesis.

Pre-Analytical Workflow: Salt Neutralization
Objective: Isolate the free-base (R)-tetrahydrofuran-3-ol from its hydrochloride salt for use in

anhydrous catalysis.

Protocol 1: Quantitative Free-Basing[1]
Reagents: (R)-Tetrahydrofuran-3-ol HCl (10.0 g), Potassium Carbonate (

, sat. aq.), Dichloromethane (DCM), Magnesium Sulfate (

).

Equipment: Separatory funnel, Rotary evaporator, High-vacuum manifold.[1]

Step-by-Step Procedure:

Dissolution: Dissolve 10.0 g of the HCl salt in 20 mL of distilled water. The solution will be

acidic (pH ~2).

Neutralization: Slowly add saturated aqueous

while stirring until gas evolution ceases and pH reaches ~9–10. Caution: Exothermic.[1]

Extraction: Extract the aqueous layer with DCM (3 x 30 mL). The product is highly soluble in

DCM.

Note: Avoid Diethyl Ether if possible, as the product volatility makes solvent removal

difficult without yield loss.

Drying: Combine organic layers, dry over anhydrous

for 15 minutes, and filter.

Concentration: Concentrate under reduced pressure (35°C water bath, >200 mbar).
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Critical Step: Do not apply high vacuum (<10 mbar) for extended periods at room

temperature, as the free alcohol is volatile.

Yield Check: Expected recovery >95% as a colorless oil. Verify by 1H NMR (absence of

broad NH/OH exchange peaks associated with HCl salts).

Core Application A: Stereoinvertive Synthesis (The
"Empagliflozin" Route)
Context: Many bioactive ethers, including the SGLT2 inhibitor class, require the (S)-

configuration at the tetrahydrofuran ring. To achieve this from the (R)-starting material,

researchers utilize the Mitsunobu Reaction, which proceeds with complete Walden inversion.

Protocol 2: Mitsunobu Coupling to Aryl Ethers
Reaction: (R)-THF-3-ol + Phenol

(S)-3-Phenoxytetrahydrofuran[1]

Parameter Specification

Reagent Stoichiometry
Alcohol (1.0 eq) : Phenol (1.1 eq) : PPh3 (1.2

eq) : DIAD (1.2 eq)

Solvent Anhydrous THF or Toluene (0.2 M)

Temperature
0°C (addition)

23°C (reaction)

Atmosphere Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Methodology:

Charge: To a flame-dried flask, add (R)-tetrahydrofuran-3-ol (free base, 1.0 eq), the target

Phenol (1.1 eq), and Triphenylphosphine (

, 1.2 eq). Dissolve in anhydrous THF.

Cool: Cool the mixture to 0°C in an ice bath.
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Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 20 minutes.

Mechanistic Insight: Slow addition prevents the formation of hydrazine byproducts and

controls the exotherm. The solution will turn yellow/orange.

Reaction: Remove ice bath and stir at room temperature for 12–18 hours.

Workup: Quench with water (minimal). Concentrate to remove THF. Triturate the residue with

cold diethyl ether/hexanes (1:1) to precipitate Triphenylphosphine oxide (

).[1] Filter off the solid.[2]

Purification: Flash chromatography (SiO2).

Outcome: The product will possess the (S)-configuration (Inversion).

Visualization: The Stereoinversion Pathway
The following diagram illustrates the divergent pathways available from the single (R)-

enantiomer source.
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Caption: Divergent synthesis showing how (R)-THF-3-ol can access both (S) and (R) ether

products via mechanism-specific protocols.[1]

Core Application B: Stereoretentive Synthesis
(Kinase Inhibitors)
Context: In the synthesis of kinase inhibitors (e.g., ALK or EGFR inhibitors), the THF ring is

often attached to an electron-deficient heterocycle (like a fluoropyridine or chloropyrimidine) via
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Nucleophilic Aromatic Substitution (SNAr).[1] This process retains the stereochemistry of the

alcohol.

Protocol 3: SNAr Coupling
Reaction: (R)-THF-3-ol + 4-Chloropyrimidine

(R)-3-(Pyrimidin-4-yloxy)tetrahydrofuran[1]

Step-by-Step Methodology:

Activation: Dissolve (R)-tetrahydrofuran-3-ol (1.0 eq) in anhydrous DMF or DMSO (0.5 M).

Cool to 0°C.

Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30

minutes at 0°C.

Observation: Hydrogen gas evolution must cease before proceeding.

Coupling: Add the heteroaryl halide (e.g., 2,4-dichloropyrimidine, 1.1 eq).

Heating: Warm to Room Temperature. If the heterocycle is unreactive, heat to 60–80°C.

Warning: Excessive heat (>100°C) with strong bases can cause E2 elimination, converting

the THF ring into a dihydrofuran byproduct.

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/DMSO. Dry and

concentrate.

Outcome: The product retains the (R)-configuration.

Quality Control & Analytics
Validating the enantiomeric excess (ee%) is crucial, especially after Mitsunobu reactions where

partial racemization is a risk if the reaction temperature is uncontrolled.

Chiral HPLC Method (Recommended)
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Because the THF-3-ol chromophore is weak, derivatization (e.g., with benzoyl chloride) is often

required for UV detection unless the coupled product (aryl ether) is being analyzed.[1]

Method for Aryl-Ether Products (e.g., Empagliflozin intermediates):

Column: Daicel Chiralpak AD-H or IA (Amylose-based).[1]

Mobile Phase: Hexane : Isopropanol (90:10 to 80:20).

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (targeting the aryl ring).

Elution Order: typically (S) elutes before (R) on AD-H columns for this class, but must be

verified with a racemate standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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